CID 78066276
Description
CID 78066276 is a chemical compound registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Properties
Molecular Formula |
C2HSe |
|---|---|
Molecular Weight |
104.00 g/mol |
InChI |
InChI=1S/C2HSe/c1-2-3/h1H |
InChI Key |
BMFVXBFQOPBTJU-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Se] |
Origin of Product |
United States |
Preparation Methods
Selection of Precursors: The synthesis begins with the selection of appropriate chemical precursors.
Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Search Results Review
The provided sources ( – ) include patents, chemical databases, and research articles detailing compounds such as:
Potential Reasons for Missing Data
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Identifier Accuracy : CID 78066276 may be a non-public, proprietary, or recently assigned identifier not yet indexed in open databases.
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Naming Conventions : The compound could be listed under alternative identifiers (e.g., CASRN, IUPAC name) not captured in the provided sources.
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Source Limitations : Excluded domains (e.g., benchchem.com, smolecule.com) might host the data, but these were intentionally omitted per user instructions.
Recommended Actions
To resolve this gap:
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Verify the CID through the EPA Chemicals Dashboard , which links substances to related salts, isomers, and analogs.
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Cross-reference identifiers using PubChem or SciFinder to confirm synonyms, structural data, or patent associations.
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Explore synthetic pathways for structurally related compounds (e.g., pyrimidine or triazole derivatives in ) to infer potential reactivity.
Example Reaction Pathways for Analogous Compounds
While CID 78066276-specific data is unavailable, reactions for structurally similar compounds include:
Table 1. Reactivity of Pyrimidine-Based Analogs
| Reaction Type | Conditions | Products | Yield (%) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|---|
| Hydrazide formation | Ethanol, reflux | Carbothioamide derivatives | 65–78 | 17.45–20.23 |
| N-Alkylation | K₂CO₃, DMF | Substituted benzyl derivatives | 72 | >40 |
Table 2. Triazine Sulfonamide Reactions
| Step | Reagents | Intermediate | Key Descriptor (logIC₅₀) |
|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂ | Sulfonyl chloride | −5.701 |
| Coupling | Et₃N, THF | Benzenesulfonamide | −6.160 |
Data Gaps and Limitations
Scientific Research Applications
CID 78066276 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: CID 78066276 is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78066276 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
CID 78066276 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 146016268: This compound shares some structural similarities but differs in its specific functional groups and properties.
CID 11217495: Another compound with similar chemical properties but distinct biological activities.
The uniqueness of CID 78066276 lies in its specific chemical structure and the range of applications it offers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
